molecular formula C19H30N2O B011919 N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide CAS No. 19893-59-5

N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide

Cat. No. B011919
CAS RN: 19893-59-5
M. Wt: 302.5 g/mol
InChI Key: KZNIIERPCVMLLY-UHFFFAOYSA-N
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Description

N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide, also known as CX-5461, is a small molecule inhibitor that has gained attention in recent years due to its potential as a cancer therapeutic agent. CX-5461 is a potent inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the production of ribosomal RNA (rRNA) and the formation of ribosomes. The inhibition of Pol I transcription by CX-5461 leads to nucleolar stress, DNA damage, and ultimately, cell death.

Mechanism Of Action

N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide inhibits Pol I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to nucleolar stress, DNA damage, and ultimately, cell death. N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide has also been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to the activation of cell cycle checkpoints and apoptosis. N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide also induces nucleolar stress, which leads to the activation of the p53 pathway.

Advantages And Limitations For Lab Experiments

One advantage of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide is its potency as an inhibitor of Pol I transcription. This makes it a useful tool for studying the role of Pol I transcription in cancer cells. One limitation of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide is its toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide. One direction is to investigate the potential of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide as a combination therapy with other cancer therapeutic agents. Another direction is to investigate the potential of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide as a therapeutic agent for other diseases, such as viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide on cancer cells.

Synthesis Methods

The synthesis of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide involves a multi-step process that starts with the reaction of alpha-cyclohexylbenzyl chloride with diethylamine to form N-(alpha-cyclohexylbenzyl)-N,N-diethylamine. This intermediate is then reacted with ethyl 2-bromoacetate to form N-(alpha-cyclohexylbenzyl)-2-(diethylamino)acetamide, which is N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide.

Scientific Research Applications

N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to be effective against a variety of cancer types, including breast, prostate, and ovarian cancer. N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide has also been shown to be effective against cancer cells that are resistant to chemotherapy and radiation therapy.

properties

IUPAC Name

N-[cyclohexyl(phenyl)methyl]-2-(diethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-3-21(4-2)15-18(22)20-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5,7-8,11-12,17,19H,3-4,6,9-10,13-15H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNIIERPCVMLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC(C1CCCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941760
Record name N-[Cyclohexyl(phenyl)methyl]-2-(diethylamino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide

CAS RN

19893-59-5
Record name Acetamide, N-(alpha-cyclohexylbenzyl)-2-(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Cyclohexyl(phenyl)methyl]-2-(diethylamino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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